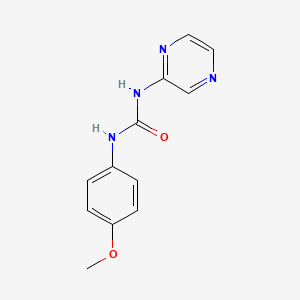![molecular formula C20H22ClFN2O B5296042 2-(4-chloro-2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]acetamide](/img/structure/B5296042.png)
2-(4-chloro-2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-2-fluorophenyl)-N-[4-(1-piperidinyl)benzyl]acetamide is a chemical compound that has been the subject of scientific research in recent years. This compound is commonly referred to as CFPA and is a member of the acetamide class of compounds. CFPA is known to have potential applications in the field of medicine, particularly in the treatment of cancer. In
作用机制
The mechanism of action of CFPA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. CFPA has been shown to inhibit the activity of the enzyme histone deacetylase, which is involved in the regulation of gene expression. In addition, CFPA has been found to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication.
Biochemical and Physiological Effects:
CFPA has been found to have a number of biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis in these cells. In addition, CFPA has been found to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. CFPA has also been found to have anti-inflammatory effects and has been shown to reduce the production of certain cytokines that are involved in the inflammatory response.
实验室实验的优点和局限性
CFPA has a number of advantages for use in lab experiments. The compound is relatively easy to synthesize and is stable under a variety of conditions. In addition, CFPA has been shown to be effective in the treatment of a variety of different types of cancer. However, there are also some limitations to the use of CFPA in lab experiments. For example, the compound can be toxic at high concentrations and may require special handling and disposal procedures.
未来方向
There are a number of future directions for research on CFPA. One area of research could focus on the development of new and more effective synthesis methods for the compound. Another area of research could focus on the identification of new targets for the compound, particularly in the treatment of other types of cancer. In addition, future research could focus on the development of new formulations of CFPA that are more effective and have fewer side effects. Finally, research could focus on the development of new delivery methods for CFPA, such as targeted drug delivery systems, that could improve the efficacy and safety of the compound.
合成方法
The synthesis of CFPA is a complex process that involves several steps. The first step involves the reaction of 4-chloro-2-fluoroaniline with 4-(1-piperidinyl)benzaldehyde to form an imine intermediate. This intermediate is then reduced using sodium borohydride to form the corresponding amine. The final step involves the reaction of this amine with acetic anhydride to form CFPA.
科学研究应用
CFPA has been the subject of extensive scientific research in recent years. The compound has been found to have potential applications in the treatment of cancer, particularly in the treatment of breast cancer. CFPA has been shown to inhibit the growth of cancer cells and induce apoptosis, or cell death, in these cells. In addition, CFPA has been found to be effective in the treatment of other types of cancer, including lung cancer and colon cancer.
属性
IUPAC Name |
2-(4-chloro-2-fluorophenyl)-N-[(4-piperidin-1-ylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClFN2O/c21-17-7-6-16(19(22)13-17)12-20(25)23-14-15-4-8-18(9-5-15)24-10-2-1-3-11-24/h4-9,13H,1-3,10-12,14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMPVUHHGYRWAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)CC3=C(C=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-fluorophenyl)-N~1~-(4-piperidinobenzyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(2,4-dimethoxyphenyl)-2-methylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5295961.png)
![1-{6-[2-(4-fluorophenyl)morpholin-4-yl]pyrimidin-4-yl}piperidin-4-ol](/img/structure/B5295965.png)
![5-[(11-isobutyryl-1,8-dioxa-4,11-diazaspiro[5.6]dodec-4-yl)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B5295968.png)


![N-(4-fluorophenyl)-2-(4-{[1-(4-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetamide](/img/structure/B5295981.png)
![1-methyl-9-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)carbonyl]-1,4,9-triazaspiro[5.5]undecan-5-one](/img/structure/B5295986.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2-fluorobenzamide](/img/structure/B5295995.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole](/img/structure/B5295998.png)
![5-(3,4-dichlorophenyl)-1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5296006.png)

![5-methyl-4-{[6-methyl-2-(4-morpholinyl)-3-quinolinyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5296032.png)
methylene]-3,5-dinitrobenzohydrazide](/img/structure/B5296034.png)
